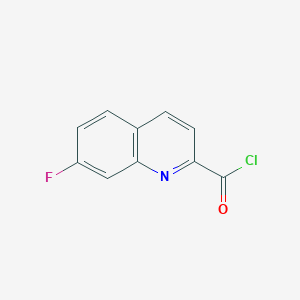
7-Fluoroquinoline-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroquinoline-2-carbonyl chloride is a fluorinated quinoline derivative with the molecular formula C10H5ClFNO. This compound is part of the broader family of quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and material science . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
The synthesis of 7-Fluoroquinoline-2-carbonyl chloride can be achieved through various methods. One common approach involves the fluorination of quinoline derivatives. For instance, the treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia results in the formation of 7-fluoroquinoline derivatives . Another method includes the nucleophilic substitution of halogen atoms in quinoline compounds . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and greener chemical processes to construct and functionalize the quinoline scaffold .
Chemical Reactions Analysis
7-Fluoroquinoline-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or alcohols.
Cyclization and Cycloaddition: These reactions are used to form complex ring structures, often employing catalysts and specific reaction conditions.
Oxidation and Reduction: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cyclization reactions can produce polycyclic compounds .
Scientific Research Applications
7-Fluoroquinoline-2-carbonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antibacterial, antineoplastic, and antiviral agents.
Agriculture: Fluorinated quinolines are employed as components in pesticides and herbicides due to their enhanced biological activity.
Material Science: The compound is used in the development of liquid crystals and dyes, contributing to advancements in display technology and imaging.
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-2-carbonyl chloride involves its interaction with molecular targets such as enzymes and DNA. Fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking the progress of the replication fork . This mechanism is distinct from other antibacterial agents, making fluorinated quinolines effective against drug-resistant bacterial strains .
Comparison with Similar Compounds
7-Fluoroquinoline-2-carbonyl chloride can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoro-4-chloroquinoline: This compound exhibits similar antibacterial activity but differs in its substitution pattern.
5,7-Difluoroquinoline: This derivative has two fluorine atoms, enhancing its biological activity and chemical reactivity.
6,7-Difluoroquinoline: Similar to 5,7-difluoroquinoline, this compound has unique properties due to the position of the fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to other fluorinated quinolines .
Properties
CAS No. |
497959-11-2 |
|---|---|
Molecular Formula |
C10H5ClFNO |
Molecular Weight |
209.60 g/mol |
IUPAC Name |
7-fluoroquinoline-2-carbonyl chloride |
InChI |
InChI=1S/C10H5ClFNO/c11-10(14)8-4-2-6-1-3-7(12)5-9(6)13-8/h1-5H |
InChI Key |
XTEABXNSELVQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

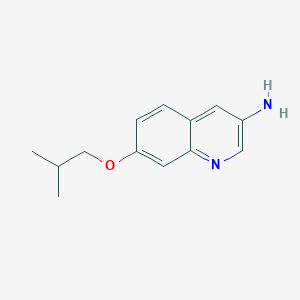

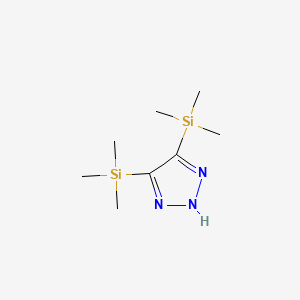
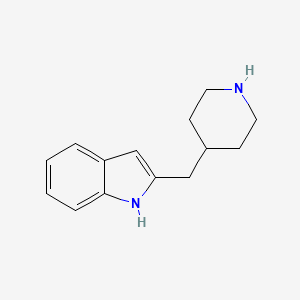
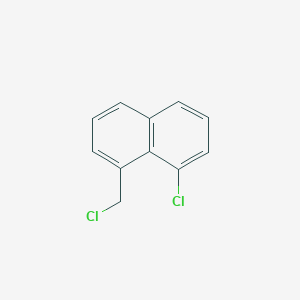
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)

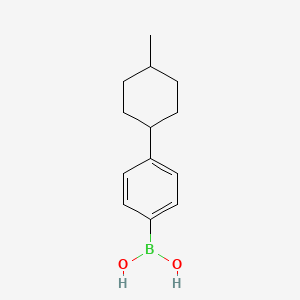
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)

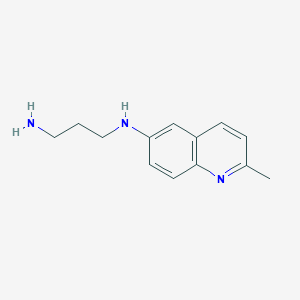
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
